![molecular formula C10H15O2P B4750229 butyl(phenyl)phosphinic acid](/img/structure/B4750229.png)
butyl(phenyl)phosphinic acid
Overview
Description
Butyl(phenyl)phosphinic acid, also known as BPAA, is a chemical compound that has been widely used in scientific research due to its unique properties. BPAA is an organophosphorus compound that belongs to the class of phosphinic acids. It has a molecular formula of C10H15O2P and a molecular weight of 206.20 g/mol. BPAA is a white crystalline solid that is soluble in water and organic solvents.
Mechanism of Action
Butyl(phenyl)phosphinic acid acts as a chelating agent for metal ions by forming stable complexes with them. The phosphinic acid group in butyl(phenyl)phosphinic acid can form a coordination bond with metal ions such as copper, zinc, and iron. This property makes butyl(phenyl)phosphinic acid useful in the separation and purification of metal ions in various industrial processes.
Biochemical and Physiological Effects:
butyl(phenyl)phosphinic acid has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative stress. butyl(phenyl)phosphinic acid has also been shown to have neuroprotective effects, which can help prevent damage to the nervous system. Additionally, butyl(phenyl)phosphinic acid has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using butyl(phenyl)phosphinic acid in lab experiments is its ability to form stable complexes with metal ions, which can simplify the process of separating and purifying these ions. However, butyl(phenyl)phosphinic acid has some limitations, such as its low solubility in water and its tendency to form insoluble salts with some metal ions. These limitations can make it difficult to use butyl(phenyl)phosphinic acid in certain experimental conditions.
Future Directions
There are several future directions for research on butyl(phenyl)phosphinic acid. One area of research is the development of new catalysts for organic reactions using butyl(phenyl)phosphinic acid as a precursor. Another area of research is the investigation of the neuroprotective effects of butyl(phenyl)phosphinic acid, which could have implications for the treatment of neurodegenerative diseases. Additionally, research could be conducted on the use of butyl(phenyl)phosphinic acid as a chelating agent for the removal of heavy metals from contaminated water sources.
Scientific Research Applications
Butyl(phenyl)phosphinic acid has been used in various scientific research applications, including as a chelating agent for metal ions, a ligand for coordination chemistry, and a precursor for the synthesis of other organophosphorus compounds. butyl(phenyl)phosphinic acid has also been used in the development of new catalysts for organic reactions, and as a reagent for the determination of trace amounts of metals in environmental samples.
properties
IUPAC Name |
butyl(phenyl)phosphinic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQIMLAGVUXZMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl(phenyl)phosphinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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